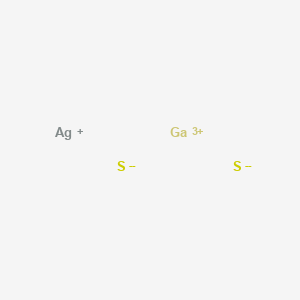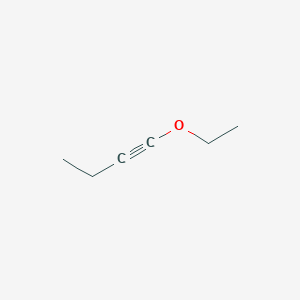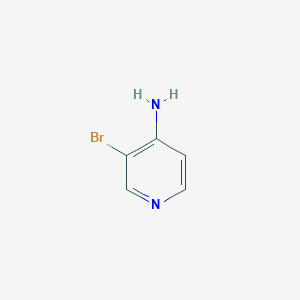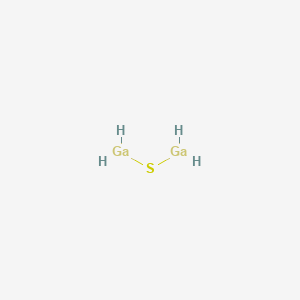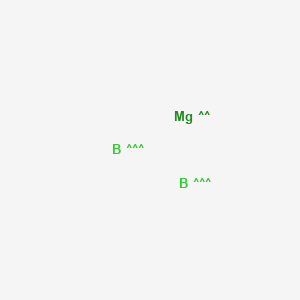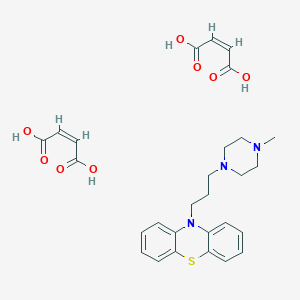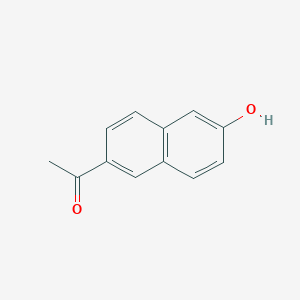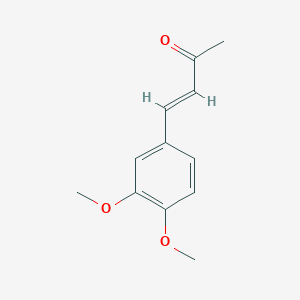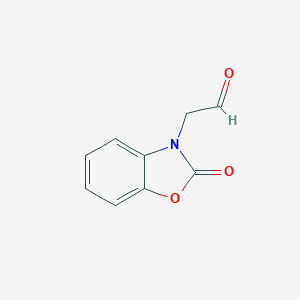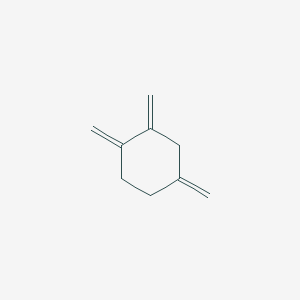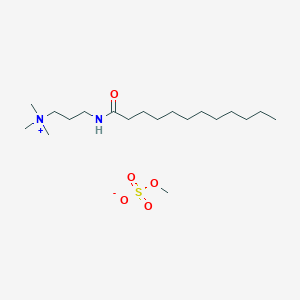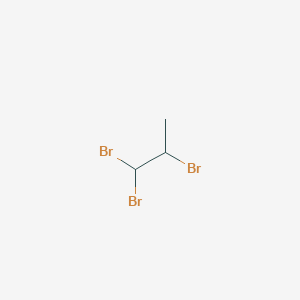
1,1,2-Tribromopropane
描述
Synthesis Analysis
The synthesis of related brominated compounds such as 3,3,3-Tribromo-1-nitropropene demonstrates the complex procedures involved in halogenation and the preparation of brominated organic compounds. These syntheses often involve multi-step reactions characterized by the use of halogenating agents and specific reaction conditions to achieve the desired bromination pattern on the propane molecule (Anisimova et al., 2014).
Molecular Structure Analysis
The structure of brominated compounds is often studied using various spectroscopic methods, including IR, UV, 1H, 13C, HMQC, and HMBC NMR spectroscopy. X-ray diffraction provides detailed insights into the molecular geometry, helping to understand the electronic and steric effects of bromine atoms on the compound's overall structure and reactivity (Anisimova et al., 2014).
Chemical Reactions and Properties
Brominated compounds like 1,1,2-Tribromopropane participate in various chemical reactions, including nucleophilic substitution and palladium-catalyzed coupling reactions. These reactions are influenced by the presence of bromine atoms, which act as leaving groups or electrophiles, facilitating the formation of complex organic structures (Edvardsen, Benneche, & Tius, 2000).
科学研究应用
Versatile Reagent in Chemical Synthesis : 2,2,3-Tribromopropanal, a related compound, has been used in the Skraup-type synthesis of 3-bromoquinolin-6-ols, which are important intermediates for various chemical transformations (Lamberth et al., 2014).
Study of Vibrational Spectra : The vibrational spectra of similar compounds, such as 1,3-dichloro-, 1,3-dibromo-, 1,2,3-trichloro-, and 1,2,3-tribromopropane, have been studied, providing insights into their molecular structure and behavior (Gustsvsen, Klaeboe, & Stōlevik, 1978).
Conformational Studies : Nuclear magnetic resonance (NMR) spectroscopy has been used to study the conformation of compounds like 1,2,3-tribromopropane, aiding in understanding their molecular interactions and stability (Chenery, Dempster, Price, & Sheppard, 1975).
Mutagenicity Research : Research on the mutagenicity of halogenated propanes like 1,2,3-tribromopropane provides insights into their potential health hazards and guides safety protocols in their handling and usage (Ratpan & Plaumann, 1988).
Chemical Synthesis and Structure Study : The synthesis and structure of compounds like 3,3,3-Tribromo-1-nitropropene, derived from tribromopropane precursors, are studied for their potential applications in organic chemistry (Anisimova et al., 2014).
安全和危害
属性
IUPAC Name |
1,1,2-tribromopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br3/c1-2(4)3(5)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOLQHBVMYXNHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871230 | |
| Record name | Propane, 1,1,2-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2-Tribromopropane | |
CAS RN |
14602-62-1 | |
| Record name | 1,1,2-Tribromopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14602-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,1,2-tribromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014602621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,2-tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1,1,2-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2-tribromopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



